Human H3 Receptor Affinity and Functional Potency: PF-03654746 vs. PF-03654764 and Pitolisant
PF-03654746 demonstrates high-affinity binding to the human H3 receptor with a Ki of 2.3 nM, as determined by displacement of [3H]-N-α-methylhistamine in receptor homogenate [1]. In direct comparison, the closely related analog PF-03654764 exhibits a Ki of 1.2–1.4 nM in human H3 receptor assays, representing a approximately 1.6- to 1.9-fold higher affinity . Both compounds display >1000-fold selectivity over H1, H2, and H4 receptors (IC50 >10 µM). For context, the approved H3 inverse agonist Pitolisant exhibits a Ki of approximately 5–10 nM, underscoring the sub-nanomolar potency range required for clinical CNS applications.
| Evidence Dimension | Binding affinity (Ki) for human histamine H3 receptor |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | PF-03654764: 1.2–1.4 nM; Pitolisant: ~5–10 nM |
| Quantified Difference | PF-03654764 ~1.6–1.9× higher affinity than PF-03654746 |
| Conditions | [3H]-N-α-methylhistamine displacement, human H3 receptor homogenate, 60 min incubation |
Why This Matters
This high affinity underpins robust receptor occupancy at low doses, a prerequisite for CNS efficacy and minimization of off-target effects.
- [1] Wager TT, Pettersen BA, Schmidt AW, et al. J Med Chem. 2011;54(21):7602-7620. View Source
